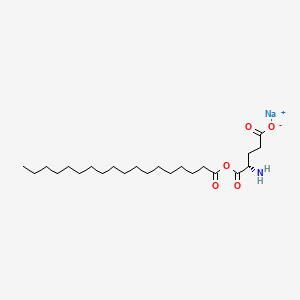

Sodium stearoyl glutamate

Descripción general

Descripción

Sodium stearoyl glutamate is an amino acid-based surfactant derived from L-glutamic acid and stearic acid. It is widely used in the cosmetic industry due to its hypoallergenic properties and its ability to act as an emulsifier, surfactant, and conditioning agent for both skin and hair . This compound is known for its mildness, non-comedogenic nature, and high biodegradability, making it environmentally friendly .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium stearoyl glutamate is synthesized through the reaction of L-glutamic acid with stearic acid in the presence of sodium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the sodium salt of stearoyl glutamic acid .

Industrial Production Methods: In industrial settings, the production of this compound involves the esterification of L-glutamic acid with stearic acid, followed by neutralization with sodium hydroxide. The process is optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Sodium stearoyl glutamate primarily undergoes hydrolysis and esterification reactions. It can also participate in substitution reactions due to the presence of reactive functional groups .

Common Reagents and Conditions:

Hydrolysis: Involves water and typically occurs under acidic or basic conditions.

Esterification: Requires an alcohol and an acid catalyst.

Substitution: Can involve various nucleophiles under mild conditions.

Major Products:

Hydrolysis: Produces L-glutamic acid and stearic acid.

Esterification: Forms esters with different alcohols.

Substitution: Results in modified derivatives of this compound.

Aplicaciones Científicas De Investigación

Sodium stearoyl glutamate has diverse applications across various fields:

Chemistry: Used as an emulsifier in formulations and as a surfactant in chemical reactions.

Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.

Medicine: Utilized in dermatological products for its mild cleansing and conditioning effects.

Industry: Widely used in personal care products such as shampoos, body cleansers, and sunscreens.

Mecanismo De Acción

Sodium stearoyl glutamate functions by reducing the surface tension between different phases in a formulation, thereby stabilizing emulsions. It interacts with the lipid bilayers of cell membranes, enhancing the penetration of active ingredients. The compound’s anionic nature allows it to form micelles, which encapsulate and remove dirt and oil from the skin and hair .

Comparación Con Compuestos Similares

- Sodium cocoyl glutamate

- Sodium lauroyl glutamate

- Disodium capryloyl glutamate

Comparison:

Sodium stearoyl glutamate: is unique due to its derivation from stearic acid, which provides superior conditioning and moisturizing properties compared to its counterparts derived from shorter-chain fatty acids.

Sodium cocoyl glutamate: and sodium lauroyl glutamate are also mild surfactants but are derived from coconut and lauric acid, respectively, offering different sensory profiles and cleansing efficacies.

Disodium capryloyl glutamate: is another amino acid-based surfactant with similar properties but is derived from caprylic acid, making it suitable for different formulations.

This compound stands out for its excellent compatibility with a wide range of ingredients and its ability to enhance the sensory profile of personal care products .

Propiedades

IUPAC Name |

sodium;(4S)-4-amino-5-octadecanoyloxy-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H43NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-23(28)20(24)18-19-21(25)26;/h20H,2-19,24H2,1H3,(H,25,26);/q;+1/p-1/t20-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHFCTLPQJQDQI-BDQAORGHSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(=O)C(CCC(=O)[O-])N.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(=O)[C@H](CCC(=O)[O-])N.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42NNaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703821 | |

| Record name | Sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79811-24-8 | |

| Record name | Sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

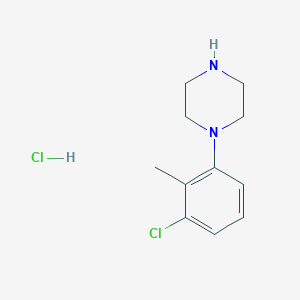

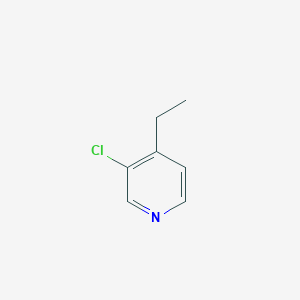

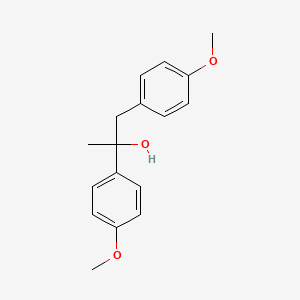

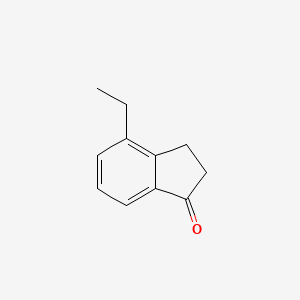

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride](/img/structure/B3285104.png)

![5-(methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B3285108.png)

![1-(3,7-dinitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone](/img/structure/B3285115.png)

![1H-Imidazole, 1-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B3285163.png)